3-(Bromomethyl)-2-phenylbenzofuran
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Overview
Description
3-(Bromomethyl)-2-phenylbenzofuran is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The bromomethyl group attached to the benzofuran ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2-phenylbenzofuran typically involves the bromination of a precursor compound. One common method is the bromination of 2-phenylbenzofuran using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
3-(Bromomethyl)-2-phenylbenzofuran undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include benzofuran-2-carboxylic acid and benzofuran-2-carbaldehyde.
Reduction: The major product is 2-phenylbenzofuran.
Scientific Research Applications
3-(Bromomethyl)-2-phenylbenzofuran has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-2-phenylbenzofuran depends on the specific reaction or application. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon atom. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzofuran: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Chloromethyl)-2-phenylbenzofuran: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and reaction conditions.
3-(Hydroxymethyl)-2-phenylbenzofuran: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.
Uniqueness
3-(Bromomethyl)-2-phenylbenzofuran is unique due to its bromomethyl group, which provides a versatile site for various chemical modifications. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new pharmaceuticals and industrial chemicals .
Properties
Molecular Formula |
C15H11BrO |
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Molecular Weight |
287.15 g/mol |
IUPAC Name |
3-(bromomethyl)-2-phenyl-1-benzofuran |
InChI |
InChI=1S/C15H11BrO/c16-10-13-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9H,10H2 |
InChI Key |
ROOYMEMUPBVFEC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3O2)CBr |
Origin of Product |
United States |
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